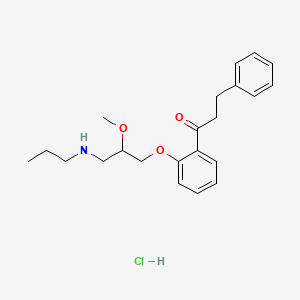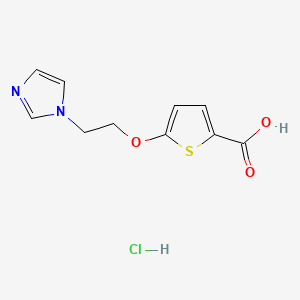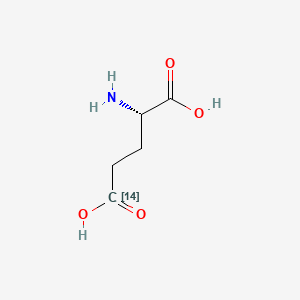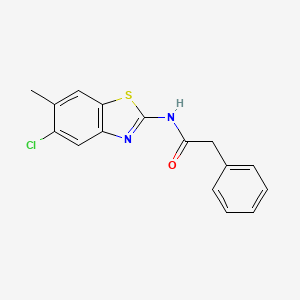
Licofelone
Vue d'ensemble
Description
Le licofélone est un inhibiteur double de la cyclooxygénase (COX) et de la 5-lipoxygénase (LOX), ce qui en fait un composé unique dans le domaine des médicaments anti-inflammatoires. Développé par Merckle GmbH en collaboration avec Alfa Wassermann et Lacer, le licofélone a été étudié pour son potentiel dans le traitement de l'arthrose, une forme courante d'arthrite . C'est à la fois un analgésique et un anti-inflammatoire .
Applications De Recherche Scientifique
Mécanisme D'action
Licofelone exerts its effects by simultaneously inhibiting the enzymes cyclooxygenase (COX) and 5-lipoxygenase (LOX). This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes, which are key mediators of inflammation . By targeting both pathways, this compound offers a comprehensive approach to managing inflammation and pain .
Safety and Hazards
Licofelone is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Analyse Biochimique
Biochemical Properties
Licofelone plays a significant role in biochemical reactions by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and pain . Additionally, this compound interacts with nitric oxide synthase (NOS), particularly inducible NOS (iNOS), which is crucial for its neuroprotective properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It attenuates neuroinflammation and oxidative stress, which are critical in the pathophysiology of neurodegenerative diseases like Parkinson’s disease . This compound improves mitochondrial enzyme complex activity, reduces oxidative damage, and modulates the expression of apoptotic factors such as caspase-3 and transcription factors like NF-κB/p65 . These effects contribute to its neuroprotective properties and its ability to improve cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the COX and 5-LOX pathways, thereby reducing the levels of inflammatory prostaglandins and leukotrienes . This dual inhibition mechanism is unique and contributes to its anti-inflammatory and analgesic properties. This compound also interacts with cannabinoid receptors (CB1 and CB2), which may contribute to its antiallodynic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown stability and sustained efficacy in reducing inflammation and pain over extended periods . Long-term studies have demonstrated that this compound maintains its anti-inflammatory and analgesic effects without significant degradation . Its effects on cellular function may vary depending on the duration of treatment and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown significant anti-inflammatory and analgesic effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances . The optimal dosage for therapeutic effects without adverse reactions needs to be carefully determined in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of COX and 5-LOX enzymes . This inhibition affects the production of pro-inflammatory mediators and modulates metabolic reactions such as vasodilation, platelet aggregation, and cytokine release . This compound also influences the levels of oxidative and inflammatory metabolites, contributing to its overall therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical properties, allowing it to accumulate in target tissues where it exerts its therapeutic effects
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is known to localize in mitochondria and other cellular compartments where it modulates enzyme activities and cellular processes . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its therapeutic efficacy .
Méthodes De Préparation
Le licofélone est synthétisé par une série de réactions chimiques. L'une des étapes clés implique l'acylation de Friedel-Crafts d'un composé précurseur avec du chlorure d'oxalyle, suivie d'une réduction de Wolff-Kishner utilisant de l'hydrate d'hydrazine . Cette voie de synthèse est cruciale pour la production de licofélone en laboratoire. Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir la pureté et le rendement.
Analyse Des Réactions Chimiques
Le licofélone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule, affectant potentiellement ses propriétés pharmacologiques.
Réduction : Les réactions de réduction peuvent modifier la structure de la molécule, affectant son activité en tant qu'inhibiteur de la COX/LOX.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, améliorant potentiellement son efficacité ou réduisant les effets secondaires.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le licofélone a été largement étudié pour ses applications dans divers domaines :
Médecine : Le licofélone a été étudié pour son potentiel à traiter l'arthrose et d'autres affections inflammatoires.
Mécanisme d'action
Le licofélone exerce ses effets en inhibant simultanément les enzymes cyclooxygénase (COX) et 5-lipoxygénase (LOX). Cette double inhibition réduit les niveaux de prostaglandines et de leucotriènes inflammatoires, qui sont des médiateurs clés de l'inflammation . En ciblant les deux voies, le licofélone offre une approche complète pour gérer l'inflammation et la douleur .
Comparaison Avec Des Composés Similaires
Le licofélone est unique par sa double inhibition de la COX et de la LOX, ce qui le distingue des autres médicaments anti-inflammatoires qui ciblent généralement une seule de ces voies. Des composés similaires comprennent :
Indométacine : Un inhibiteur de la COX utilisé pour réduire l'inflammation et la douleur.
Minocycline : Un inhibiteur de la 5-LOX aux propriétés anti-inflammatoires.
Naproxène : Un autre inhibiteur de la COX couramment utilisé comme AINS.
La capacité du licofélone à inhiber à la fois la COX et la LOX en fait un candidat prometteur pour réduire l'inflammation avec potentiellement moins d'effets secondaires que les inhibiteurs à voie unique .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXGRJVZSAUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166154 | |
| Record name | Licofelone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes. | |
| Record name | Licofelone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
156897-06-2 | |
| Record name | Licofelone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156897-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licofelone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156897062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licofelone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Licofelone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156897-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LICOFELONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T6BYS22Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)
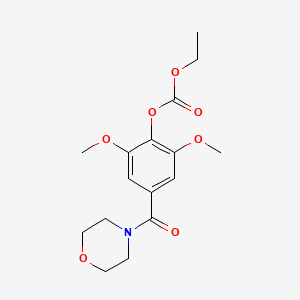
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)


